(R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzenemethanol
(R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzenemethanol
Brand Name:
Vulcanchem
CAS No.:
927812-33-7
VCID:
VC0023508
InChI:
InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m1/s1
SMILES:
C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Molecular Formula:
C13H11ClF3NO
Molecular Weight:
289.68 g/mol
(R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzenemethanol
CAS No.: 927812-33-7
Reference Standards
VCID: VC0023508
Molecular Formula: C13H11ClF3NO
Molecular Weight: 289.68 g/mol
CAS No. | 927812-33-7 |
---|---|
Product Name | (R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzenemethanol |
Molecular Formula | C13H11ClF3NO |
Molecular Weight | 289.68 g/mol |
IUPAC Name | (2R)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
Standard InChI | InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m1/s1 |
Standard InChIKey | KEMUGFRERPPUHB-GFCCVEGCSA-N |
Isomeric SMILES | C1CC1C#C[C@@](C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O |
SMILES | C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O |
Canonical SMILES | C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O |
Synonyms | (αR)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol; |
PubChem Compound | 10891562 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume